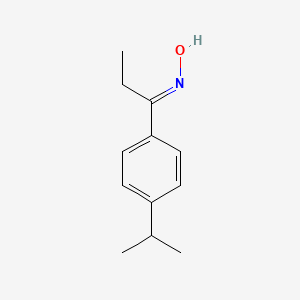

1-(4-Isopropylphenyl)-1-propanone oxime

Description

Contextualization of Oxime Chemistry in Modern Organic Synthesis

Oxime chemistry represents a significant and enduring cornerstone of modern organic synthesis, offering a versatile platform for molecular construction and functional group manipulation. Oximes, characterized by the C=N-OH functional group, are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net Historically valued as protecting groups for carbonyl compounds, the role of oximes has expanded dramatically. nih.gov They are now recognized as crucial synthetic intermediates capable of being transformed into a wide array of other functionalities, including amines, nitriles, amides, and nitro compounds. nih.govresearchgate.net

The synthetic utility of oximes is further highlighted by their participation in significant name reactions, such as the Beckmann rearrangement for the synthesis of amides and lactams, which are precursors to important polymers. nih.gov Moreover, the N-O bond within the oxime moiety can undergo facile fragmentation under thermal, photochemical, or metal-catalyzed conditions to generate reactive iminyl radicals. nsf.govmdpi.com This reactivity has been harnessed in a variety of transformations, including cycloadditions and the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. researchgate.netnsf.gov In recent years, oxime "click chemistry" has emerged as a powerful tool for creating dynamic and functional polymeric materials, such as self-healing hydrogels, due to the reliable and efficient nature of oxime formation. rsc.org

Rationale for Investigating Substituted Phenyl Propanone Oxime Derivatives

The investigation into substituted phenyl propanone oxime derivatives is driven by the modularity of their structure, which allows for the systematic tuning of chemical and physical properties. Aromatic rings are rigid, planar structures that provide a stable scaffold in drug molecules and other functional materials. jocpr.com The nature and position of substituents on the phenyl ring can profoundly influence the molecule's electronic, steric, and lipophilic characteristics. jocpr.comashp.org These modifications are a cornerstone of medicinal chemistry, where they are used to optimize a compound's binding affinity to biological targets, alter its metabolic stability, and improve its pharmacokinetic profile. jocpr.comnih.gov

The propanone oxime portion of the molecule introduces a versatile chemical handle. As discussed, the oxime group can be converted into numerous other nitrogen-containing functionalities, making these derivatives valuable precursors for a diverse library of compounds. researchgate.net The isopropyl group, specifically in the 4-position of the phenyl ring as seen in 1-(4-Isopropylphenyl)-1-propanone oxime, is a common motif in pharmacologically active compounds. researchgate.net It can influence receptor binding and enhance lipophilicity, which may aid in crossing biological membranes. nih.gov Therefore, combining a substituted phenyl ring with the reactive potential of the propanone oxime functional group provides a rational strategy for the discovery of new molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. jocpr.comnih.gov

Current Research Gaps and Significance of this compound within Academic Oxime Research

Despite the broad interest in oximes, a survey of academic literature reveals that specific research on this compound is limited. While its synthesis is based on standard chemical transformations and its basic properties are documented, comprehensive studies into its reactivity, mechanistic pathways, and potential applications are not widely published. chemicalbook.comchemicalbook.com This represents a significant research gap. The majority of academic work focuses on broader classes of oximes or those with different substitution patterns. nih.govresearchgate.netscbt.com

The significance of investigating this specific compound lies in its unique combination of structural features. The 4-isopropylphenyl (or p-cumenyl) moiety is of interest for its steric bulk and electronic properties, which can influence reaction outcomes and biological activity. ashp.orgresearchgate.net A thorough study of this compound would provide valuable structure-activity relationship (SAR) data when compared with other substituted phenyl propanone oximes. It would allow researchers to systematically probe the effect of the isopropyl group on the reactivity of the oxime function, the stability of radical intermediates, and the properties of resulting heterocyclic or polymeric structures. Such research would fill a void in the current understanding and could uncover novel reactivity or applications not observable in other oxime systems.

Scope and Objectives of Comprehensive Academic Research on this compound

A comprehensive academic research program on this compound would be structured to fully characterize the compound and explore its synthetic potential. The primary objectives would include:

Optimization of Synthesis and Isomer Separation: Developing high-yield, sustainable synthetic protocols for the compound. acs.org This would also involve the characterization and separation of the (E) and (Z) geometric isomers and studying their interconversion.

Mechanistic Studies of Key Reactions: Investigating the compound's behavior in fundamental oxime reactions, such as the Beckmann rearrangement and N-O bond fragmentation. This would involve identifying reaction intermediates and elucidating the influence of the 4-isopropylphenyl group on reaction kinetics and pathways. mdpi.com

Exploration of Synthetic Utility: Utilizing the compound as a precursor for the synthesis of novel nitrogen-containing heterocycles (e.g., isoxazoles, pyridines), which are known to have diverse biological activities. researchgate.net

Investigation in Materials Science: Exploring the use of this compound as a monomer or cross-linking agent in the development of new polymers or dynamic materials, leveraging oxime click chemistry. rsc.org

Computational Modeling: Employing theoretical calculations to complement experimental findings, providing insight into the compound's electronic structure, reaction mechanisms, and the properties of its derivatives. mdpi.com

By pursuing these objectives, the academic community can bridge the existing knowledge gap and fully exploit the chemical potential of this specific substituted phenyl propanone oxime.

Detailed Research Findings

Physical and Chemical Properties

The fundamental properties of this compound and its ketone precursor have been reported. These data serve as a baseline for further academic investigation.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form / Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-(4-Isopropylphenyl)-1-propanone | C₁₂H₁₆O | 176.25 | Solid | Not Applicable |

Data sourced from references chemicalbook.comchemicalbook.comsigmaaldrich.com.

Synthetic Transformations of Oximes

Oximes are valued for their ability to be converted into a diverse range of other functional groups. The following table summarizes key transformations applicable to oxime chemistry, representing potential reaction pathways for this compound.

Table 2: General Synthetic Transformations of Ketoximes

| Reaction Type | Reagents / Conditions | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ | Primary Amine |

| Dehydration / Beckmann Rearrangement | PCl₅, H₂SO₄, or similar acids | Amide |

| Cycloaddition (from nitrile oxide) | Dehydration followed by reaction with an alkene | Isoxazoline |

| Radical Formation (N-O Bond Cleavage) | Transition Metal Catalysis or Photolysis | Iminyl Radical |

Data compiled from references nih.govresearchgate.netnsf.gov.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-propan-2-ylphenyl)propylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(13-14)11-7-5-10(6-8-11)9(2)3/h5-9,14H,4H2,1-3H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOOHWOJJPSIK-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Isopropylphenyl 1 Propanone Oxime

Classical and Contemporary Approaches to Oxime Synthesis

The traditional preparation of oximes involves the condensation reaction of a carbonyl compound, in this case, 1-(4-Isopropylphenyl)-1-propanone, with hydroxylamine (B1172632) or its salt. researchgate.netarpgweb.com While effective, classical methods often require long reaction times and can present challenges in product purification. researchgate.netresearchgate.net Contemporary modifications have aimed to address these drawbacks by optimizing reaction conditions to improve efficiency and selectivity.

Oximation Reactions from Propanone Precursors: Optimization and Selectivity

The direct reaction of 1-(4-Isopropylphenyl)-1-propanone with hydroxylamine hydrochloride is a primary route to the corresponding oxime. Classically, this reaction is performed by refluxing the reactants in an alcohol solution, often with a base like pyridine (B92270) to neutralize the liberated HCl and free the hydroxylamine nucleophile. researchgate.netarpgweb.com The rate and completeness of the oximation are pH-dependent. arpgweb.com

Optimization of this process involves moving beyond the limitations of traditional methods, which can include low yields and the use of toxic reagents like pyridine. researchgate.netijprajournal.com Research has shown that the choice of base and solvent system is critical. For instance, using sodium acetate (B1210297) or other non-hazardous bases can be effective. The reaction can be catalyzed by various acids and bases to enhance the reaction rate. researchgate.net To evaluate the generality of oximation processes, studies often use model compounds like benzaldehyde (B42025) and acetophenone (B1666503) to determine optimal conditions, which can then be applied to more complex ketones. orientjchem.org For ketones, which are generally less reactive than aldehydes, reaction conditions may require higher molar amounts of the hydroxylamine reagent or catalyst to achieve high conversion. orientjchem.org

Strategies for Enhanced Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is a central goal in the synthesis of 1-(4-Isopropylphenyl)-1-propanone oxime. A significant challenge in oxime synthesis is the potential formation of byproducts, such as nitriles from dehydration or amides via the Beckmann rearrangement, though these are not typically observed under standard oximation conditions. d-nb.info Purity is also impacted by the potential for E/Z isomer formation, which often requires separation by chromatography or recrystallization. thieme-connect.com

One effective method for obtaining high-purity oximes involves the use of an aqueous hydroxylamine solution with a high-purity ketone. google.com The resulting crystalline oxime can be filtered and further purified by recrystallization from a suitable solvent, such as an inert fluorocarbon, to yield a product with high purity. google.com For example, a method for producing high-purity oximes from ketones and aqueous hydroxylamine has demonstrated yields of 85-90%. google.com The choice of acid used to adjust the pH can also impact the final yield, as shown in the table below based on general ketone oximation.

Table 1: Effect of Different Acids on Oxime Yield from Ketones This table illustrates the impact of different acids on the yield of oximes, with the reaction pH adjusted to a range of 6.0 to 6.2. Data is generalized from studies on ketone oximation.

| Acid Used | Final Yield |

|---|---|

| Formic Acid | 85-90% |

| Acetic Acid | 80-85% |

| Propionic Acid | 75-80% |

| Hydrochloric Acid | 70-75% |

Source: Generalized findings on high-purity oxime synthesis. google.com

Novel and Sustainable Synthetic Routes

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant research has been directed toward developing sustainable methods for oxime synthesis. These "green" approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on creating chemical processes that are less harmful to the environment. ijprajournal.com For oxime synthesis, this has led to the development of solvent-free and water-based methods. One notable technique is "grindstone chemistry," where the solid reactants (the ketone, hydroxylamine hydrochloride, and a catalyst) are ground together in a mortar and pestle at room temperature. bohrium.comnih.gov This solventless approach generates local heat from friction, driving the reaction to completion quickly and with excellent yields, while minimizing waste. nih.gov

Another green strategy involves using natural acids, such as those found in citrus fruit juice, as catalysts in aqueous media. ijprajournal.com Water is an ideal green solvent, and these methods avoid the use of volatile and often toxic organic solvents. These techniques have been shown to be effective for a broad spectrum of aldehydes and ketones. ijprajournal.comnih.gov

Table 2: Comparison of Green Synthetic Methods for Oximation This table summarizes various green chemistry approaches applicable to the synthesis of this compound from its ketone precursor.

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Grindstone Chemistry | Bi₂O₃ | Solvent-free | Rapid reaction, high yields (up to 98%), minimal waste, simple procedure. bohrium.comnih.gov |

| Natural Acid Catalysis | Citrus Limetta Juice | Water | Environmentally benign, uses renewable resources, avoids toxic catalysts. ijprajournal.com |

| Microwave Irradiation | Basic Alumina, CaO | Solvent-free | Reduced reaction times, high efficiency. nih.gov |

Source: Findings from studies on green oxime synthesis. bohrium.comijprajournal.comnih.gov

Catalytic Approaches for Efficient Oxime Formation

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of oxime synthesis. A variety of catalytic systems, both homogeneous and heterogeneous, have been developed. For industrial-scale production, ammoximation using titanosilicate catalysts like TS-1 is a state-of-the-art process. google.comhydro-oxy.com This method involves reacting a ketone with ammonia (B1221849) and an oxidant, typically hydrogen peroxide (H₂O₂), to form the oxime directly. google.com

Recent innovations have focused on the in-situ generation of H₂O₂ to create a more environmentally benign and cost-effective process. Supported gold-palladium (AuPd) alloyed nanoparticles, used in conjunction with TS-1, can catalyze the ammoximation of ketones with high selectivity (>95%) by generating H₂O₂ directly from H₂ and O₂. hydro-oxy.com This approach avoids the need to transport and store concentrated H₂O₂. hydro-oxy.com Other heterogeneous catalysts, such as ZnO or Bi₂O₃, have also proven effective under solvent-free conditions. researchgate.netnih.gov More recently, electrocatalytic methods have emerged, coupling the oxygen reduction reaction (ORR) with ammoximation to produce oximes efficiently and sustainably. nih.gov

Table 3: Performance of Catalytic Systems in Ketone Ammoximation This table presents data on various catalysts used for the synthesis of oximes from ketones, showcasing their efficiency and selectivity.

| Catalytic System | Ketone Substrate | Oxime Selectivity | Key Features |

|---|---|---|---|

| 0.33%Au-0.33%Pd/TS-1 | Cyclohexanone | >95% | In-situ H₂O₂ generation, avoids transport of H₂O₂. hydro-oxy.com |

| 0.33%Au-0.33%Pd/TiO₂ + TS-1 | Acetophenone | >95% | Demonstrates versatility for aromatic ketones. hydro-oxy.com |

| Ti-MOR (electrocatalysis) | Cyclohexanone | 99% | Uses renewable electricity, high yield (95%), operates under mild conditions. nih.gov |

| Titanosilicate (TS-1) | General Ketones | High | Industrial standard, uses pre-formed H₂O₂. google.comnih.gov |

Source: Research on catalytic ammoximation of ketones. google.comhydro-oxy.comnih.gov

Stereoselective Synthesis of Oxime Isomers

With the exception of oximes derived from symmetrical ketones, oximation of unsymmetrical ketones like 1-(4-Isopropylphenyl)-1-propanone can produce two geometric isomers, designated as E and Z. thieme-connect.com These isomers arise from the arrangement of the hydroxyl group and the different substituents around the C=N double bond. Since E and Z isomers often have different physical properties and biological activities, their stereoselective synthesis is of significant interest. thieme-connect.comnih.gov

Traditional synthesis methods often yield mixtures of isomers, and achieving stereoselectivity can be challenging, often relying on the steric hindrance of the substituents. ccspublishing.org.cnpku.edu.cn However, specific methodologies have been developed to control the stereochemical outcome. The choice of catalyst and reaction conditions, particularly temperature, is critical, as these factors can influence not only the initial formation ratio but also the rate of interconversion between the isomers. thieme-connect.comresearchgate.net

For instance, research by Sharghi and Sarvari demonstrated that using CuSO₄ as a catalyst in a solid-state reaction between a ketone and hydroxylamine hydrochloride selectively produces the E isomer, while using K₂CO₃ favors the formation of the Z isomer. thieme-connect.comresearchgate.net Another approach involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions, which can precipitate the pure E isomer as an immonium complex that is then neutralized. google.com

Table 4: Methods for Stereoselective Synthesis of Oxime Isomers This table compares different catalytic conditions for the selective synthesis of E and Z isomers of oximes from ketone precursors.

| Catalyst | Condition | Predominant Isomer | Yield |

|---|---|---|---|

| CuSO₄ | Solid-state, Room Temp | E | High |

| K₂CO₃ | Solid-state, 90 °C | Z | High |

| Protic or Lewis Acid (e.g., HCl, BF₃) | Anhydrous Solvent | E | >98% Purity |

Source: Studies on the stereoselective synthesis of oximes. thieme-connect.comresearchgate.netgoogle.com

Control of E/Z Isomerism during Synthesis

Standard oximation of 1-(4-Isopropylphenyl)-1-propanone (the corresponding ketone) with hydroxylamine typically yields a mixture of (E)- and (Z)-isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and pH. researchgate.net However, for applications requiring a specific isomer, methods for selective synthesis or post-synthesis isomerization are crucial.

Isomerization for Enrichment of the E-Isomer

A highly effective method for obtaining the (E)-isomer in high purity involves the acid-catalyzed isomerization of a mixture of isomers. google.com Research has demonstrated that treating a solution of an E/Z mixture of an aryl alkyl ketoxime in an anhydrous organic solvent with a protic or Lewis acid can lead to the selective precipitation of the (E)-isomer as an immonium salt. The (Z)-isomer remaining in solution equilibrates to the more stable (E)-form, which then also precipitates. google.com Subsequent neutralization of the collected salt with a mild base regenerates the oxime, yielding the (E)-isomer with purities often exceeding 98%. google.com This process is applicable to ketoximes structurally similar to this compound. google.com

The reaction is typically conducted at temperatures between 10°C and 40°C and is usually complete within an hour. google.com A variety of anhydrous solvents and acids can be employed, offering flexibility to the methodology.

Selective Synthesis Pathways

Beyond isomerization, specific reaction pathways can be designed to favor the formation of one isomer directly. While conventional methods may produce an E/Z mixture (e.g., in a 5:1 ratio), tailored synthetic routes under controlled conditions, such as using a nitrogen atmosphere with standard Schlenk techniques, can yield specific isomers in high purity. For instance, different synthetic strategies, designated as Method A and Method B in related oxime derivative syntheses, have been shown to produce the E and Z isomers with yields of 96% and 94%, respectively. This indicates that the choice of reagents and reaction sequence is a powerful tool for directing the stereochemical outcome from the outset.

The table below summarizes and compares methodologies for controlling E/Z isomerism.

| Methodology | Description | Target Isomer | Purity/Yield | Key Conditions | Reference |

| Acid-Catalyzed Isomerization | An E/Z mixture is treated with an acid in an anhydrous solvent. The E-isomer precipitates as an immonium complex, which is then neutralized. | E | >98% | Anhydrous protic or Lewis acid (e.g., HCl gas, H₂SO₄), anhydrous solvent (e.g., toluene, hexane), 10-40°C. | google.com |

| Selective Synthesis Route A | A specifically designed reaction pathway to favor one isomer. | E | 96% | Specific precursors and reaction sequence under inert atmosphere. | |

| Selective Synthesis Route B | An alternative designed pathway to favor the other isomer. | Z | 94% | Different precursors or conditions compared to Route A, under inert atmosphere. | |

| Conventional Synthesis | Standard reaction of the ketone with hydroxylamine hydrochloride. | Mixture | E.g., 5:1 E/Z ratio | Varies; often in an alcohol solvent with a base (e.g., pyridine). |

Methodologies for Diastereoselective Synthesis (if applicable to chiral variations)

The parent molecule, this compound, is achiral and therefore does not have diastereomers. Diastereoselective synthesis becomes relevant in two scenarios: when the molecule is modified to contain a second stereocenter, or when the achiral oxime is used as a substrate in a reaction that generates a new stereocenter in the product, often through the use of a chiral reagent or catalyst.

Relevance to Chiral Derivatives

While diastereoselective synthesis is not applicable to the preparation of this compound itself, the principles are critical when this compound is used as a starting material for chiral molecules. The C=N bond of the oxime is a key functional group for transformations that can create new stereocenters.

For example, the asymmetric hydrogenation of an oxime to produce a chiral amine or hydroxylamine is a well-established transformation. nih.gov In such a reaction, a chiral catalyst, such as an Iridium complex with a chiral ligand, creates a chiral environment around the achiral oxime substrate. The catalyst then delivers hydrogen to one face of the C=N bond preferentially, leading to the formation of one enantiomer of the resulting amine product in excess. If the substrate already contained a stereocenter, this process would be diastereoselective.

Another relevant area is the cycloaddition reaction involving the C=N bond. For instance, the reaction of an oxime with a chiral alkene can proceed with diastereoselectivity, where the existing stereocenter on the alkene directs the approach of the oxime to form one diastereomeric product preferentially. nih.gov

Chemical Transformations and Reactivity of 1 4 Isopropylphenyl 1 Propanone Oxime

Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed transformation of a ketoxime into an N-substituted amide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For 1-(4-isopropylphenyl)-1-propanone oxime, this rearrangement is expected to proceed through protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of one of the alkyl or aryl groups attached to the oxime carbon to the electron-deficient nitrogen atom, in a step that is stereospecific and concerted with the departure of the leaving group. illinois.edu

The key mechanistic feature of the Beckmann rearrangement is the anti-migration of the group relative to the leaving group on the nitrogen. wikipedia.org Due to the potential for E/Z isomerism in unsymmetrical oximes like this compound, two distinct amide products are possible. The (E)-isomer would yield N-ethyl-4-isopropylbenzamide, while the (Z)-isomer would produce N-(4-isopropylphenyl)propanamide. The migratory aptitude of the groups (4-isopropylphenyl vs. ethyl) and the specific reaction conditions employed to favor one isomer can dictate the major product. Typically, aryl groups have a higher migratory aptitude than alkyl groups, which might favor the formation of N-ethyl-4-isopropylbenzamide.

A variety of acidic catalysts can be employed to facilitate this rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.org The choice of catalyst and solvent can significantly influence the reaction's outcome and selectivity.

Table 1: Potential Products of the Beckmann Rearrangement of this compound

| Isomer of Oxime | Migrating Group | Product |

| (E)-isomer | 4-Isopropylphenyl | N-Ethyl-4-isopropylbenzamide |

| (Z)-isomer | Ethyl | N-(4-Isopropylphenyl)propanamide |

Under certain conditions, the Beckmann rearrangement can be accompanied by a competing reaction known as Beckmann fragmentation. This side reaction becomes significant when one of the groups attached to the oxime carbon can form a stable carbocation. For this compound, fragmentation could theoretically occur, leading to the formation of a nitrile and a carbocation.

The fragmentation of the (E)-isomer would lead to 4-isopropylbenzonitrile (B76856) and an ethyl cation, while the (Z)-isomer would yield propionitrile (B127096) and a 4-isopropylphenyl cation. The stability of the resulting carbocation is a critical factor. The likelihood of forming a primary ethyl carbocation is low, suggesting that fragmentation of the (E)-isomer is less probable. However, the stability of the 4-isopropylphenyl cation could make fragmentation of the (Z)-isomer a more plausible pathway under specific conditions that favor carbocation formation.

Reductive Transformations

The reduction of oximes is a valuable method for the synthesis of primary amines. Catalytic hydrogenation is a common and efficient method to achieve this transformation. For this compound, catalytic hydrogenation would be expected to yield 1-(4-isopropylphenyl)propan-1-amine.

This reaction typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, solvent, and the choice of catalyst, are crucial for achieving high yields and selectivity.

Table 2: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product |

| This compound | Raney Ni, H₂ | 1-(4-Isopropylphenyl)propan-1-amine |

| This compound | Pd/C, H₂ | 1-(4-Isopropylphenyl)propan-1-amine |

| This compound | PtO₂, H₂ | 1-(4-Isopropylphenyl)propan-1-amine |

Achieving high chemoselectivity in the reduction of oximes is important to avoid the formation of side products such as secondary amines or hydroxylamines. The formation of secondary amines can occur through the condensation of the initially formed primary amine with the starting oxime or the intermediate imine, followed by further reduction. The use of specific additives or reaction conditions can help to suppress these side reactions.

Regioselectivity is not a concern in the reduction of this compound to the corresponding primary amine, as the reduction occurs at the C=N bond, leading to a single primary amine product.

Derivatization of the Oxime Functionality

The hydroxyl group of the oxime functionality in this compound can be readily derivatized to form ethers and esters. These derivatives can have altered chemical properties and may be useful as intermediates in further synthetic transformations.

O-Alkylation: The oxime can be O-alkylated by reaction with alkyl halides in the presence of a base. For instance, reaction with methyl iodide in the presence of a suitable base like sodium hydride would yield the corresponding O-methyl ether. organic-chemistry.org

O-Acylation: O-Acylation can be achieved by reacting the oxime with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, treatment with acetyl chloride would furnish the O-acetyl derivative. masterorganicchemistry.com

These derivatization reactions provide a means to protect the oxime hydroxyl group or to introduce new functional groups into the molecule.

Table 3: Derivatization Reactions of this compound

| Reagent | Product Type | Example Product |

| Methyl iodide / Base | O-Alkyl Ether | 1-(4-Isopropylphenyl)-1-propanone O-methyl oxime |

| Acetyl chloride / Base | O-Acyl Ester | 1-(4-Isopropylphenyl)-1-propanone O-acetyl oxime |

Alkylation and Acylation Reactions at the Nitrogen Atom

Oximes are recognized as ambidentate nucleophiles, meaning they possess two potential sites for electrophilic attack: the oxygen atom and the nitrogen atom. acs.orgnsf.gov While O-alkylation and O-acylation are more common, reactions at the nitrogen atom can also occur, typically leading to the formation of nitrones or related structures.

N-alkylation or N-acylation of an oxime like this compound involves the direct attack of an alkylating or acylating agent on the nitrogen atom. This pathway is generally a less favored side reaction compared to O-alkylation. acs.org The specific conditions required to favor N-functionalization over O-functionalization often involve careful selection of reagents, solvents, and reaction parameters. Research into the specific N-alkylation and N-acylation of this compound is not extensively detailed in publicly available literature, but the general principles of oxime reactivity apply.

Formation of Oxime Ethers and Esters

The formation of oxime ethers (O-alkylation) and oxime esters (O-acylation) represents a primary class of reactions for this compound. These derivatives are valuable in various fields, including medicinal chemistry and as intermediates for synthesizing nitrogen-containing heterocycles. nsf.govorganic-chemistry.org

Oxime Ether Synthesis (O-Alkylation): The synthesis of oxime ethers from oximes is a well-established transformation. organic-chemistry.org A general method involves the reaction of an oxime with an alcohol in the presence of triphenylphosphine (B44618) and carbon tetrachloride, which regioselectively yields the corresponding O-alkyl ethers. organic-chemistry.org This method is noted for avoiding harsh conditions and selectively producing O-alkylated products without the formation of nitrones from N-alkylation. organic-chemistry.org For this compound, this would involve its reaction with a suitable alcohol under these or similar conditions.

Table 1: General Conditions for O-Alkylation of Oximes

| Reagents | Base | Catalyst | Solvent | Outcome |

|---|

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TBAI: Tetrabutylammonium iodide. This table represents a general, efficient method for oxime ether synthesis.

Oxime Ester Synthesis (O-Acylation): Oxime esters are typically prepared through the esterification of an oxime with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. arpgweb.comarpgweb.com These reactions are often facilitated by a base. For instance, various acetophenone (B1666503) oximes have been successfully converted to their corresponding bridged terphthaloyl oxime esters by reacting them with terphthaloyl chloride in a 2:1 molar ratio under basic conditions. arpgweb.com This methodology is directly applicable to this compound for the synthesis of its O-acyl derivatives. Oxime esters are significant synthetic intermediates, known to undergo further transformations like C-C bond cleavage and cyanoalkylation. nih.govnih.gov

Table 2: General Conditions for O-Acylation of Acetophenone Oximes

| Oxime | Acylating Agent | Conditions | Product Type |

|---|

This table illustrates a proven method for synthesizing complex oxime esters from precursors similar to this compound.

Reactivity at the Aromatic Moiety

The isopropylphenyl group of the molecule can undergo reactions typical of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Isopropylphenyl Ring

The benzene ring in this compound contains two substituents: the isopropyl group and the 1-propanone oxime group. Both groups influence the rate and position of incoming electrophiles. wikipedia.orglibretexts.org

Isopropyl Group: This is an alkyl group, which is classified as an activating, ortho-, para-director. youtube.com It increases the electron density of the aromatic ring through induction and hyperconjugation, making the ring more susceptible to electrophilic attack than benzene itself. It directs incoming electrophiles to the positions ortho to it (positions 2 and 6) and para to it (position 4). Since the 1-propanone oxime group already occupies the para position, the directing influence of the isopropyl group is focused on the ortho positions.

1-Propanone Oxime Group (-C(NOH)CH₂CH₃): The directing effect of this group is more complex. The carbon attached to the ring is part of a C=N double bond, which is generally a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.orgyoutube.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. youtube.com Therefore, for this compound, electrophilic substitution is predicted to occur at the positions ortho to the activating isopropyl group (positions 2 and 6 on the ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.com For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield 1-(2-nitro-4-isopropylphenyl)-1-propanone oxime and 1-(3-nitro-4-isopropylphenyl)-1-propanone oxime, with the former being the major product due to the directing effect of the isopropyl group.

Functional Group Interconversions on the Aromatic System

Beyond substitution on the ring, the isopropyl group itself can be a site for chemical modification, although such reactions are less common and often require specific, sometimes harsh, conditions. For instance, strong oxidizing agents can potentially oxidize the isopropyl group. However, the oxime functionality might not be stable under such strong oxidative conditions. Specific studies on the functional group interconversions of the isopropyl moiety in this compound are not prominently documented.

Advanced Mechanistic Studies of Key Reactions Involving this compound

The most studied reaction mechanism for ketoximes is the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This acid-catalyzed reaction converts a ketoxime into an N-substituted amide. wikipedia.orgyoutube.comyoutube.com

For this compound, there are two possible geometric isomers (E and Z), which will determine the product of the Beckmann rearrangement. The key mechanistic step involves the migration of the alkyl or aryl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen. wikipedia.orgrsc.org

Mechanism Outline:

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org

Rearrangement: In a concerted step, the group positioned anti to the leaving group migrates from the carbon to the nitrogen atom. This migration occurs simultaneously with the cleavage of the N-O bond, expelling a water molecule. organic-chemistry.orgwikipedia.org This step forms a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is then attacked by water.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final stable amide product. masterorganicchemistry.com

If the ethyl group is anti to the hydroxyl group, the rearrangement will yield N-(4-isopropylphenyl)propanamide. Conversely, if the 4-isopropylphenyl group is anti to the hydroxyl group, the product will be 4-isopropyl-N-ethylbenzamide. The stereochemistry of the starting oxime is therefore crucial in determining the final product.

Recent mechanistic studies have explored various catalysts to promote the Beckmann rearrangement under milder conditions, including hypervalent iodine reagents, mercury(II) complexes, and organocatalysts. organic-chemistry.orgrsc.orgorganic-chemistry.orgtechnion.ac.il For example, using PhI(OAc)₂ and BF₃·Et₂O can promote the rearrangement, proceeding through an in-situ acetylation of the oxime hydroxyl group to accelerate the process. organic-chemistry.org

Stereochemical Investigations and Isomerism of 1 4 Isopropylphenyl 1 Propanone Oxime

Elucidation of E/Z Isomerism of the C=N Bond in Oximes

The restricted rotation around the carbon-nitrogen double bond (C=N) in oximes gives rise to geometric isomerism. adichemistry.com Unlike the simpler cis/trans notation which can be ambiguous for compounds with more than two different substituents on the double bond, the E/Z notation system provides a clear and systematic way to describe the configuration. libretexts.org The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgdocbrown.info

To assign the configuration for 1-(4-isopropylphenyl)-1-propanone oxime, the substituents on each atom of the C=N double bond are ranked based on atomic number. adichemistry.com

On the Nitrogen Atom: The hydroxyl (-OH) group and a lone pair of electrons are attached. The oxygen atom (atomic number 8) has a higher priority than the lone pair.

On the Carbon Atom: An ethyl group (-CH₂CH₃) and a 4-isopropylphenyl group (-C₆H₄-CH(CH₃)₂) are attached. The carbon atom of the 4-isopropylphenyl group is attached to other carbons, while the ethyl group's carbon is attached to another carbon and hydrogens. The 4-isopropylphenyl group is given higher priority.

The isomers are then designated as follows:

(Z)-isomer: The higher-priority groups (the -OH group on the nitrogen and the 4-isopropylphenyl group on the carbon) are on the same side of the double bond (from the German word zusammen, meaning together). libretexts.org

(E)-isomer: The higher-priority groups are on opposite sides of the double bond (from the German word entgegen, meaning opposite). libretexts.org

The synthesis of oximes from ketones and hydroxylamine (B1172632) often produces a mixture of both E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the catalysts used. thieme-connect.com

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Position | Substituent | Priority |

| C1 of Propanone | 4-Isopropylphenyl group | 1 (High) |

| Ethyl group | 2 (Low) | |

| Nitrogen | Hydroxyl group | 1 (High) |

| Lone Pair | 2 (Low) |

Methods for Stereoisomer Separation and Characterization in Academic Research

Given that the synthesis of this compound likely yields a mixture of E and Z isomers, methods for their separation and characterization are crucial for research. The different spatial arrangements of the isomers lead to distinct physical properties, which can be exploited for separation. researchgate.net

Separation Techniques:

Chromatography: This is the most common and effective method.

Column Chromatography: Isocratic silica-gel column chromatography is a standard technique used to isolate pure stereoisomeric oximes from a reaction mixture. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods are developed to achieve high-resolution separation of geometric isomers. nih.gov Preparative HPLC can be used to isolate isomers in sufficient quantities for further study. nih.gov

Gas Chromatography (GC): High-resolution gas chromatography with capillary columns has been used to separate silylated oxime isomers. oup.com

Fractional Crystallization: Since diastereomers have different physical properties, converting enantiomeric mixtures into diastereomeric salts with a chiral resolving agent can allow for separation by crystallization. minia.edu.eg This principle can also apply to geometric isomers if their crystal packing and solubility differ significantly. researchgate.net

Characterization Techniques: Once separated, various spectroscopic techniques are used to unambiguously determine the structure of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing E and Z isomers in solution. tsijournals.comnih.gov

¹H and ¹³C NMR: The chemical shifts of nuclei near the C=N bond are sensitive to the stereochemistry. For instance, the proton on the carbon alpha to the C=N bond often shows a different chemical shift in the E versus the Z isomer. rsc.org Computational methods can assist in assigning the configuration by predicting the NMR chemical shifts for each isomer. uv.mxrsc.org

2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful. It detects protons that are close in space. A cross-peak between the oxime -OH proton and protons of either the ethyl or the 4-isopropylphenyl group would provide definitive evidence for the E or Z configuration. nih.gov

Table 2: Summary of Separation and Characterization Methods for Oxime Isomers

| Method | Purpose | Key Information Provided |

| Column Chromatography | Separation | Isolation of pure E and Z isomers from a mixture. researchgate.net |

| HPLC | Separation | Quantitative analysis of isomer ratios and preparative isolation. nih.gov |

| ¹H and ¹³C NMR | Characterization | Distinguishes isomers based on different chemical shifts of nuclei near the C=N bond. tsijournals.com |

| 2D NOESY NMR | Characterization | Determines spatial proximity of atoms, confirming configuration through-space interactions. nih.gov |

| X-ray Crystallography | Characterization | Provides unambiguous solid-state structure, bond lengths, angles, and absolute configuration. mdpi.com |

Influence of Stereoisomerism on Reactivity and Transformation Pathways

The E/Z configuration of the oxime functional group is not merely a structural curiosity; it exerts a powerful influence on the molecule's chemical reactivity and the products formed in its reactions. Different isomers can follow entirely different reaction pathways or exhibit significant differences in reaction rates. rsc.orgmaynoothuniversity.ie

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgbyjus.com This reaction is highly stereospecific. The crucial step involves the migration of the alkyl or aryl group that is anti-periplanar (trans) to the hydroxyl leaving group. organic-chemistry.orgmasterorganicchemistry.com Consequently, the E and Z isomers of this compound are predicted to yield two different amide products.

For the (E)-isomer , the ethyl group is anti to the -OH group. Upon rearrangement, the ethyl group will migrate to the nitrogen atom, leading to the formation of N-ethyl-4-isopropylbenzamide .

For the (Z)-isomer , the 4-isopropylphenyl group is anti to the -OH group. Its migration will result in the formation of N-(4-isopropylphenyl)propanamide .

This stark difference in products underscores the critical role of stereochemistry in dictating reaction outcomes.

Table 3: Predicted Products of the Beckmann Rearrangement

| Starting Isomer | Migrating Group (Anti to -OH) | Product |

| (E)-1-(4-Isopropylphenyl)-1-propanone oxime | Ethyl | N-ethyl-4-isopropylbenzamide |

| (Z)-1-(4-Isopropylphenyl)-1-propanone oxime | 4-Isopropylphenyl | N-(4-isopropylphenyl)propanamide |

Other Reactions: The influence of stereoisomerism extends to other transformations:

Cycloaddition Reactions: In intramolecular cycloadditions, E- and Z-isomers of alkenyl oximes have been shown to react through completely different pathways to yield distinct cyclic products. maynoothuniversity.iersc.org

Reduction: The catalytic reduction of oximes to form amines or hydroxylamines can also be influenced by the E/Z geometry of the starting material. researchgate.net Studies have shown that in some catalytic systems, the Z-isomer reacts faster than the E-isomer. incatt.nl

Radical Reactions: The formation of iminyl radicals through N-O bond fragmentation is a common reactivity mode for oximes, and the subsequent reaction pathways can be influenced by the initial geometry of the isomer. nsf.gov

Lack of Specific Research Data for this compound

Extensive searches of scientific databases and scholarly articles have revealed a significant lack of published research specifically focused on the theoretical and computational chemistry of this compound. While the requested analytical methods, such as Density Functional Theory (DFT) and molecular modeling, are standard techniques for evaluating chemical compounds, it appears that this particular oxime has not been a subject of detailed investigation in publicly available literature.

Consequently, the specific data required to populate the outlined sections—including quantum chemical calculations for electronic structure, molecular orbital analysis (HOMO/LUMO), predicted spectroscopic signatures, conformational landscape exploration, and computational studies of reaction mechanisms like the Beckmann rearrangement—are not available.

To provide a scientifically accurate and verifiable article, the content must be based on existing research findings. As no such findings for this compound could be located, generating the requested article with the specified level of detail and data is not possible without resulting in speculation or inaccurate information.

Future research may explore the computational aspects of this compound, at which point a detailed article could be composed. However, based on currently accessible information, the theoretical and computational profile of this compound remains uncharacterized in scientific literature.

Theoretical and Computational Chemistry Studies of 1 4 Isopropylphenyl 1 Propanone Oxime

Solvation Effects and Environmental Influence on Molecular Properties via Computational Methods

The study of solvation effects through computational chemistry provides profound insights into how a solvent can influence the behavior and properties of a solute molecule. For 1-(4-Isopropylphenyl)-1-propanone oxime, the surrounding solvent medium is expected to play a crucial role in determining its conformational stability, electronic structure, and spectroscopic characteristics. Computational methods, particularly those employing continuum solvation models, are instrumental in elucidating these environmental influences.

A prevalent approach for modeling solvation effects is the Polarizable Continuum Model (PCM). wikipedia.org This method treats the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules, which makes the computation more feasible. wikipedia.org The solute is placed within a cavity in this continuum, and the interactions between the solute and the solvent are calculated based on the polarization of the continuum by the solute's charge distribution. The total free energy of solvation in the PCM framework is typically calculated as a sum of three main components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity within the solvent. wikipedia.orguni-muenchen.de

Different variations of the PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like screening model (COSMO), are widely implemented in quantum chemical software packages and can be used in conjunction with Density Functional Theory (DFT) to provide accurate predictions of molecular properties in solution. wikipedia.org

Influence on Molecular Geometry and Stability

The geometry of this compound can be subtly yet significantly altered by the polarity of the solvent. In a vacuum or a non-polar solvent, the molecule will adopt a conformation primarily determined by intramolecular forces, such as steric hindrance and internal hydrogen bonding. However, in a polar solvent, the molecule may reorient itself to maximize favorable electrostatic interactions with the solvent molecules. This can lead to changes in dihedral angles and bond lengths. For instance, the orientation of the hydroxyl group of the oxime moiety might change to better accommodate hydrogen bonding with a protic solvent.

Computational studies on similar aromatic compounds have shown that the presence of a solvent can influence the relative stabilities of different conformers. bath.ac.uk For this compound, one would anticipate that polar solvents would preferentially stabilize conformers with larger dipole moments.

Impact on Electronic Properties

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also affected by solvation. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a change in the HOMO-LUMO energy gap. This gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap typically implies higher reactivity.

Solvent-Dependent Spectroscopic Properties

Computational studies can predict how the spectroscopic signatures of this compound would change in different solvents. For example, the UV-Vis absorption spectrum is dependent on the electronic transitions between molecular orbitals. As the solvent alters the energies of these orbitals, a shift in the absorption maxima (λmax) can be observed. This phenomenon, known as solvatochromism, can be predicted using Time-Dependent DFT (TD-DFT) calculations coupled with a PCM. Studies on other aromatic molecules have shown that polar solvents can cause a bathochromic (red) or hypsochromic (blue) shift in λmax depending on the nature of the electronic transition. researchgate.net

Similarly, the vibrational frequencies calculated from computational models can be influenced by the solvent. Specific interactions, such as hydrogen bonding between the oxime's hydroxyl group and a protic solvent, would lead to a noticeable shift in the O-H stretching frequency in the calculated infrared (IR) spectrum.

Hypothetical Data from a PCM Study

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | λmax (nm) |

|---|---|---|---|---|

| Vacuum | 1.0 | 2.50 | 4.80 | 265 |

| n-Hexane | 1.88 | 2.85 | 4.75 | 268 |

| Tetrahydrofuran (B95107) (THF) | 7.52 | 3.50 | 4.65 | 275 |

| Water | 78.39 | 4.20 | 4.50 | 282 |

The hypothetical data illustrates that with increasing solvent polarity, the dipole moment is predicted to increase significantly. Concurrently, the HOMO-LUMO gap is expected to decrease, suggesting a potential increase in reactivity in more polar environments. The predicted UV-Vis absorption maximum (λmax) shows a bathochromic shift, indicating a stabilization of the excited state relative to the ground state in polar solvents.

Advanced Analytical Methodologies for Research on 1 4 Isopropylphenyl 1 Propanone Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic compound. For 1-(4-Isopropylphenyl)-1-propanone oxime, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals and to establish the connectivity of the molecular framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, a COSY experiment would reveal correlations between the methine and methyl protons of the isopropyl group, and between the methylene (B1212753) and methyl protons of the propanone side chain. It would also show couplings between the adjacent aromatic protons on the p-substituted phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For instance, the aromatic proton signals would correlate to the aromatic CH carbon signals, distinguishing them from the quaternary (non-protonated) carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å), which is essential for determining stereochemistry. acdlabs.comnanalysis.com The C=N double bond of an oxime can exist as one of two stereoisomers, (E) or (Z). A NOESY spectrum can distinguish between them by showing a cross-peak between the oxime's -OH proton and the protons of the nearby substituent. nih.govyoutube.com For this compound, an observed NOE between the oxime proton and the methylene protons of the ethyl group would indicate the (Z)-isomer, whereas an NOE to the ortho-protons of the phenyl ring would suggest the (E)-isomer. youtube.comlibretexts.org

A hypothetical assignment of the ¹H and ¹³C NMR signals based on these techniques is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (C=N) | ~158.0 | - | - | - |

| 2 (CH₂) | ~20.0 | ~2.8 (q) | C-1, C-3, C-1' | H-3 |

| 3 (CH₃) | ~11.0 | ~1.2 (t) | C-2 | H-2 |

| 1' (C) | ~135.0 | - | - | - |

| 2', 6' (CH) | ~128.0 | ~7.5 (d) | C-4', C-1 | H-3', H-5' |

| 3', 5' (CH) | ~126.5 | ~7.3 (d) | C-1', C-4' | H-2', H-6' |

| 4' (C) | ~150.0 | - | - | - |

| 7' (CH) | ~34.0 | ~2.9 (sept) | C-4', C-8' | H-8' |

| 8' (CH₃) | ~23.8 | ~1.25 (d) | C-7', C-4' | H-7' |

| N-OH | - | ~9.5 (s) | C-1, C-1' | - |

Variable Temperature NMR Studies for Dynamic Processes

Molecules are not static, and Variable Temperature (VT) NMR is a powerful technique for studying their dynamic behaviors, such as conformational changes or isomer interconversion. ox.ac.ukoxinst.com In the case of oximes, the (E) and (Z) isomers can interconvert, often through a rotation mechanism around the C=N bond. This process may be slow on the NMR timescale at room temperature, resulting in separate signals for each isomer, or fast, resulting in averaged signals. nih.gov

A VT-NMR study of this compound could provide significant insight. mdpi.com If both isomers are present in solution, lowering the temperature would slow the interconversion, leading to the sharpening of distinct sets of signals for the (E) and (Z) forms. Conversely, increasing the temperature would accelerate the interconversion. At a specific point, known as the coalescence temperature, the two sets of signals would broaden and merge into one. At temperatures well above coalescence, a single, time-averaged set of sharp signals would be observed. By analyzing the spectra at different temperatures, particularly at the coalescence point, the Gibbs free energy of activation (ΔG‡) for the isomerization process can be calculated, providing quantitative data on the rotational energy barrier of the C=N bond.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Research

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental composition. For this compound (C₁₂H₁₇NO), HRMS would be used to confirm its molecular formula. The calculated exact mass of the protonated molecule, [M+H]⁺, would be compared to the experimentally measured mass. A close match provides strong evidence for the compound's identity and purity, which is a critical checkpoint in any research study. acs.orgnih.gov

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Hypothetical Measured Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | 192.1381 |

| [M+Na]⁺ | C₁₂H₁₇NNaO⁺ | 214.1202 | 214.1200 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is highly dependent on the molecule's structure and can be used as a fingerprint for identification and for elucidating structural features. researchgate.net

For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely induce several characteristic fragmentation reactions. These pathways can be predicted based on the stability of the resulting fragments.

Plausible Fragmentation Pathways:

Loss of the Isopropyl Group: A common fragmentation for isopropyl-substituted aromatic compounds is the cleavage of the isopropyl group, leading to the loss of a C₃H₇ radical (from M⁺˙) or C₃H₆ (from [M+H]⁺ via rearrangement), resulting in a stable benzylic cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the imine group is a favorable process. This would involve the loss of an ethyl radical (•CH₂CH₃) to give a fragment ion.

Loss of Hydroxylamine (B1172632) or Water: Fragmentation may involve the oxime functional group, such as the neutral loss of hydroxylamine (NH₂OH) or water (H₂O).

Benzylic Cleavage: The bond between the aromatic ring and the C=N carbon can cleave, leading to characteristic aromatic and aliphatic fragment ions.

Table 3: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (Precursor Ion m/z = 192.14)

| Hypothetical Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|

| 175.11 | NH₃ | [C₁₂H₁₅O]⁺ |

| 174.12 | H₂O | [C₁₂H₁₆N]⁺ |

| 163.10 | C₂H₅• | [C₁₀H₁₂NO]⁺ |

| 149.09 | C₃H₇• | [C₉H₁₀NO]⁺ |

| 132.08 | C₂H₅NO | [C₁₀H₁₂]⁺ |

| 119.09 | C₃H₇NO | [C₉H₁₁]⁺ (Isopropylbenzyl cation) |

Single-Crystal X-Ray Diffraction for Solid-State Structural Determination

While NMR provides the definitive structure in solution, Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous picture of the molecule's three-dimensional arrangement in the solid state. creative-biostructure.comoxcryo.com This technique requires growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice with extremely high precision. nih.gov

For this compound, an SCXRD analysis would provide:

Unambiguous Stereochemistry: It would definitively confirm the (E) or (Z) configuration of the oxime's C=N double bond in the solid state. nih.gov

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained, confirming expected values (e.g., sp² vs. sp³ C-C bonds) and revealing any structural strain.

Conformational Details: The analysis would show the precise torsion angles, revealing the rotational conformation of the isopropyl group and the orientation of the phenyl ring relative to the propanone oxime chain.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the oxime's -OH group or π-stacking between the aromatic rings.

Table 4: Hypothetical Single-Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₁₇NO |

| Formula Weight | 191.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1200 |

| Z (Molecules per unit cell) | 4 |

| Key Bond Length (C=N, Å) | ~1.28 |

| Key Bond Angle (C-C=N, °) | ~118 |

Crystallographic Analysis of Molecular Conformation and Packing

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in a crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of closely related ketoxime structures allows for a detailed prediction of its molecular conformation and crystal packing.

Studies on similar compounds, such as 1,3-diphenyl-propan-2-one oxime and various benzaldehyde (B42025) oximes, reveal common structural motifs. eurjchem.comscispace.com The oxime functional group (–C=NOH) is a potent hydrogen-bond donor (the -OH group) and acceptor (the nitrogen atom). This duality strongly influences the supramolecular structure. In the solid state, ketoximes frequently form centrosymmetric dimers, where two molecules are linked by a pair of O–H⋯N hydrogen bonds. scispace.comresearchgate.net This interaction creates a characteristic ring motif denoted as an R²₂(6) graph set. eurjchem.com

For this compound, the molecule is expected to adopt a conformation where the isopropylphenyl group and the propanone oxime moiety are not coplanar due to steric hindrance. The dihedral angle between the plane of the aromatic ring and the C=N-O plane is a key conformational parameter. In a related structure, 1-(4-chlorophenyl)propane-1,2-dione (B1586532) 2-oxime, this angle was found to be 54.05°. researchgate.net The crystal packing would likely be dominated by the aforementioned O–H⋯N hydrogen-bonded dimers, which organize the molecules into a stable, repeating lattice. Further stabilization may arise from weaker C–H⋯π interactions involving the aromatic ring.

Table 1: Predicted Crystallographic Data and Key Structural Features for this compound

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | Indicates the presence of inversion centers, consistent with dimer formation. |

| Primary H-Bonding Motif | O–H⋯N | Forms R²₂(6) dimers, the primary supramolecular synthon. scispace.com |

| Molecular Conformation | Non-planar | Steric hindrance between the aryl and oxime groups leads to a twisted structure. |

Co-crystallization Studies for Supramolecular Assembly

Co-crystallization is a powerful technique used to create new multi-component solid forms with tailored properties. This is achieved by combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. The oxime functional group in this compound makes it an excellent candidate for co-crystallization studies due to its robust hydrogen bonding capabilities. scispace.com

The design of co-crystals hinges on the principles of supramolecular chemistry, where predictable non-covalent interactions are used as "synthons" to guide the assembly of molecules. nih.gov The O–H group of the oxime can act as a hydrogen bond donor to a variety of acceptor groups, such as carboxylic acids, amides, or pyridines. Conversely, the oxime nitrogen can act as a hydrogen bond acceptor.

Research on other oximes has demonstrated successful co-crystallization with aromatic carboxylic acids, forming complex hydrogen-bonded networks. eurjchem.com A potential co-crystallization study for this compound could involve combining it with a co-former like benzoic acid. In such a co-crystal, a strong O–H(oxime)⋯O(carbonyl) or O–H(acid)⋯N(oxime) hydrogen bond would be expected to form, disrupting the typical oxime-oxime dimer motif in favor of a new, hetero-molecular assembly. These studies are valuable for understanding intermolecular interactions and for potentially modifying physicochemical properties of the compound.

Table 2: Potential Co-formers and Expected Supramolecular Interactions

| Co-former Class | Example Co-former | Expected Primary Interaction | Resulting Supramolecular Structure |

|---|---|---|---|

| Carboxylic Acids | Benzoic Acid | O–H(acid)⋯N(oxime) | Heterodimers or extended chains. |

| Pyridines | 4,4'-Bipyridine | O–H(oxime)⋯N(pyridine) | Formation of multi-component chains or networks. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Research and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for the structural elucidation and real-time analysis of chemical reactions involving this compound. These methods provide complementary information about the vibrational modes of a molecule, effectively generating a molecular "fingerprint". eag.com

Functional Group Research: FT-IR and Raman spectra allow for the unambiguous identification of the key functional groups within the molecule. researchgate.net The presence of the isopropyl group would be confirmed by C-H stretching and bending vibrations. The aromatic ring gives rise to characteristic C=C stretching bands and C-H out-of-plane bending vibrations. Most importantly, the oxime moiety has several distinct vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the precise assignment of these experimental bands. nih.gov

Reaction Progress Monitoring: Vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of this compound in real-time. uib.nomdpi.com The synthesis typically involves the reaction of 1-(4-isopropylphenyl)-1-propanone with a hydroxylamine salt. By using an in-situ probe (e.g., an ATR-FTIR or Raman probe), the reaction mixture can be continuously analyzed without sampling. researchgate.netresearchgate.net The progress of the oximation reaction is monitored by observing the decrease in the intensity of the ketone's carbonyl (C=O) stretching peak (typically around 1680 cm⁻¹) and the concurrent increase in the intensity of the oxime's C=N stretching peak (around 1650 cm⁻¹) and the broad O-H stretching band (around 3300-3100 cm⁻¹). researchgate.net This allows for precise determination of the reaction endpoint, optimizing yield and minimizing the formation of by-products.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Oxime -OH | O-H stretch | 3300-3100 (broad) | Weak or not observed |

| Aromatic C-H | C-H stretch | 3100-3000 | 3100-3000 (strong) |

| Aliphatic C-H | C-H stretch | 2980-2850 | 2980-2850 (strong) |

| Ketone C=O (Reactant) | C=O stretch | ~1680 (strong) | ~1680 (moderate) |

| Oxime C=N | C=N stretch | ~1650 (moderate) | ~1650 (strong) |

| Aromatic C=C | C=C stretch | 1610, 1500 | 1610, 1500 (strong) |

Chromatographic Techniques for High-Purity Isolation and Isomer Separation in Research

Chromatography is the cornerstone of separation science, essential for both the analysis and purification of chemical compounds. For this compound, HPLC and GC-MS are particularly vital techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is widely applied in the analysis of this compound for several key purposes.

Analytical HPLC: For analytical purposes, reverse-phase HPLC (RP-HPLC) is typically the method of choice. sielc.com A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds from the column. sielc.com Analytical HPLC is used to determine the purity of a sample, quantify the amount of the compound, and check for the presence of impurities or degradation products in stability studies. The oxime can exist as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond. A well-optimized HPLC method may be capable of separating these two isomers, which would appear as two distinct peaks in the chromatogram.

Preparative HPLC: When high-purity samples of this compound are needed for further research, preparative HPLC is employed. The principle is the same as analytical HPLC, but it is performed on a larger scale using wider columns and higher flow rates to isolate milligrams to grams of the pure compound. sielc.com This is particularly useful for separating the E and Z isomers, allowing for the characterization and study of each isomer individually.

Table 4: Example HPLC Method Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Elutes the compound from the column. sielc.com |

| Flow Rate | 1.0 mL/min | Typical flow for analytical scale. |

| Detection | UV at 254 nm | The aromatic ring allows for strong UV absorbance. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying volatile by-products from its synthesis.

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a long capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for that component.

This technique is exceptionally useful for identifying trace impurities in a sample of this compound. Potential by-products from its synthesis could include unreacted starting material (1-(4-isopropylphenyl)-1-propanone), products of side reactions, or residual solvents. By comparing the obtained mass spectra to spectral libraries or by interpreting the fragmentation patterns, these unknown components can be identified, providing crucial feedback for optimizing the reaction conditions to improve the purity of the final product. uib.no

Table 5: Potential By-products Identifiable by GC-MS

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Analysis |

|---|---|---|---|

| 1-(4-Isopropylphenyl)-1-propanone | C₁₂H₁₆O | 176.26 | Unreacted starting material. |

| This compound | C₁₂H₁₇NO | 191.27 | Target Product |

| Hydroxylamine | H₃NO | 33.03 | Excess reactant (highly volatile). |

Applications and Role in Advanced Organic Synthesis Research

1-(4-Isopropylphenyl)-1-propanone oxime as a Versatile Synthetic Intermediate

The structure of this compound, featuring a reactive oxime functional group attached to a substituted aromatic ring, positions it as a valuable precursor in multistep synthetic pathways.

Precursor to Amides via Beckmann Rearrangement in Multistep Synthesis

The Beckmann rearrangement is a classic and powerful transformation in organic chemistry for converting oximes into amides. rsc.org In this acid-catalyzed reaction, the oxime derived from a ketone, such as this compound, undergoes a rearrangement to yield a substituted amide. researchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group on the nitrogen atom.

For this compound, two isomeric forms (E and Z) are possible, which would lead to two different amide products upon rearrangement. The migrating group (either the ethyl group or the 4-isopropylphenyl group) is the one positioned anti to the hydroxyl group. The stereochemistry of the oxime is therefore crucial in determining the final product. The general mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization. rsc.org

A variety of acidic catalysts can be employed for the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as milder reagents like tosyl chloride or phosphorus pentachloride. tandfonline.com Studies on substituted acetophenone (B1666503) oximes have shown that the nature of the substituents on the aromatic ring can influence the rate and outcome of the rearrangement. tandfonline.com For instance, electron-releasing groups, such as the isopropyl group on the phenyl ring of the title compound, can affect the stability of the intermediates and the migratory aptitude of the aryl group.

Table 1: Potential Amide Products from Beckmann Rearrangement

| Migrating Group | Resulting Amide Product |

|---|---|

| 4-Isopropylphenyl group | N-ethyl-4-isopropylbenzamide |

Building Block for Nitrogen-Containing Heterocycles

The oxime functionality serves as a versatile synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. mdpi.comnih.gov this compound can be utilized in cyclization reactions to form important heterocyclic systems.

For example, oximes can undergo reductive cyclization or participate in cycloaddition reactions. The N-O bond of the oxime can be cleaved under certain conditions to generate iminyl radicals, which can then undergo intramolecular cyclization with an appropriately positioned functional group to form five- or six-membered rings. nih.gov Furthermore, oximes can react with diynes in the presence of transition metal catalysts, such as rhodium, in a [2+2+2] cycloaddition to afford substituted pyridines. mdpi.comresearchgate.net The reaction of this compound in such a transformation would lead to a pyridine (B92270) ring bearing the 4-isopropylphenyl and ethyl substituents.

Another important reaction is the synthesis of isoxazoles and isoxazolines. Oxidative cyclization of unsaturated oximes can lead to the formation of these five-membered heterocycles. nih.gov While this would require further functionalization of the starting oxime, it highlights the potential of the oxime group in heterocyclic synthesis.

Use in Exploring Novel Reaction Mechanisms and Methodologies